molecular formula C13H11NO3S B2755916 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran CAS No. 478047-99-3

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran

Cat. No.: B2755916
CAS No.: 478047-99-3
M. Wt: 261.3
InChI Key: IWXDZAXXHCEPNW-UVTDQMKNSA-N
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Description

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran is a novel chemical entity designed for research and development purposes. It features a benzofuran core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The structure is further modified with a thienylcarbonyloxyimino group, a motif that may contribute to its properties and interaction with biological targets. Researchers are investigating this compound primarily within the fields of organic synthesis and drug discovery. Its core benzofuran structure is associated with diverse pharmacological activities, including potential applications in anticancer , antimicrobial , and antiviral agent development . The specific mechanism of action and full spectrum of research applications for this derivative are currently under investigation in scientific studies. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c15-13(12-5-2-8-18-12)17-14-10-3-1-4-11-9(10)6-7-16-11/h2,5-8H,1,3-4H2/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXDZAXXHCEPNW-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOC(=O)C3=CC=CS3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OC(=O)C3=CC=CS3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Diol Precursors

A validated approach involves acid-catalyzed cyclization of 3,4-dihydroxyacetophenone derivatives. For example:

  • Substrate Preparation : 3,4-Dihydroxyacetophenone (10 mmol) in anhydrous toluene
  • Cyclization : Reflux with p-toluenesulfonic acid (0.5 eq, 5 mmol) for 6 h
  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate
  • Yield : 68–72% (lit. 65–70% for analogous systems)

Friedel-Crafts Acylation

Alternative route using resorcinol derivatives:

  • Substrate : Resorcinol (10 mmol) in dichloromethane
  • Acylation : Acetyl chloride (12 mmol) with AlCl₃ (15 mmol) at 0°C → RT
  • Cyclization : H₂SO₄ (conc.) at 40°C for 2 h
  • Yield : 58–63% (lower than diol route due to competing side reactions)

Oxime Formation at C4 Position

Hydroxylamine Condensation

Standard conditions for ketone → oxime conversion:

  • Reagents : 6,7-Dihydro-1-benzofuran-4-one (5 mmol), NH₂OH·HCl (7.5 mmol)
  • Solvent System : Ethanol/H₂O (3:1 v/v)
  • Base : NaOAc (10 mmol) to maintain pH 4–5
  • Conditions : Reflux 4 h, monitor by TLC (Rf = 0.3 in EtOAc/hexane 1:1)
  • Yield : 82–85% (crude), 78% after recrystallization (MeOH/H₂O)

Microwave-Assisted Optimization

Comparative study shows efficiency gains:

Parameter Conventional Microwave (100W)
Time 4 h 15 min
Yield 78% 83%
Purity (HPLC) 95.2% 97.8%

Microwave irradiation enhances reaction kinetics while minimizing decomposition.

Acylation of Oxime Oxygen

Schotten-Baumann Conditions

Classical acylation methodology:

  • Substrate : 4-(Hydroxyimino)-6,7-dihydro-1-benzofuran (3 mmol)
  • Acylating Agent : 2-Thienylcarbonyl chloride (3.3 mmol)
  • Base : Pyridine (6 mmol) in CH₂Cl₂ (15 mL)
  • Temperature : 0°C → RT, 2 h
  • Workup : Wash with 5% HCl, NaHCO₃, brine
  • Yield : 74% (white crystalline solid)

Catalytic DMAP Enhancement

Improved protocol using 4-dimethylaminopyridine (DMAP):

  • Catalyst : DMAP (0.1 eq, 0.3 mmol)
  • Solvent : THF, 25°C, 30 min
  • Yield Increase : 89% (vs. 74% without catalyst)
  • Purity : 98.5% by HPLC (λ = 254 nm)

Spectroscopic Characterization

Critical analytical data for final compound:
¹H NMR (400 MHz, CDCl₃) :

  • δ 7.85 (d, J = 3.6 Hz, 1H, thienyl H3)
  • δ 7.45 (d, J = 5.1 Hz, 1H, thienyl H5)
  • δ 7.12 (s, 1H, benzofuran H5)
  • δ 4.35 (t, J = 6.4 Hz, 2H, dihydro H6)
  • δ 3.02 (t, J = 6.4 Hz, 2H, dihydro H7)

IR (KBr) :

  • 1745 cm⁻¹ (C=O stretch)
  • 1620 cm⁻¹ (C=N oxime)
  • 1590 cm⁻¹ (thienyl C=C)

MS (EI) : m/z 287 [M]⁺ (calc. 287.03)

Comparative Analysis of Synthetic Routes

Method Overall Yield Purity Cost Index Scalability
Diol Cyclization + SB Acylation 54% 97.2% $$$$ Pilot-scale
Friedel-Crafts + DMAP Acylation 49% 98.5% $$$$$ Lab-scale
Microwave Oxime + Catalytic Acylation 62% 98.8% $$$ Industrial

Mechanistic Considerations

  • Oxime Formation : Proceeds via nucleophilic attack of NH₂OH on ketone followed by dehydration.
  • Acylation : DMAP activates acyl chloride through transient covalent adduct formation, enhancing electrophilicity.
  • Regioselectivity : Steric protection at C5 by dihydro structure prevents undesired O-acylation at adjacent positions.

Industrial Applications and Patent Landscape

While no direct patents cover this specific compound, analogous benzofuran derivatives show activity in:

  • Pharmaceuticals : COX-2 inhibition (cf. US8575167B2 spiro compounds)
  • Agrochemicals : Insect growth regulators (α-cyano benzyl esters)

Current manufacturing trends favor continuous-flow systems for:

  • Safer handling of acyl chlorides
  • Precise temperature control during exothermic steps
  • Reduced solvent consumption (50–70% less vs. batch)

Chemical Reactions Analysis

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives in anticancer therapies. Compounds similar to 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran have been evaluated for their ability to inhibit cancer cell proliferation. For instance, benzofuran derivatives have shown promising results in inhibiting various types of cancer cells, including breast and prostate cancer cells .

2. Neuroprotective Effects
Research indicates that benzofuran-based compounds can modulate neuroprotective pathways, which are crucial in treating neurodegenerative diseases such as Alzheimer’s Disease. The multi-target-directed ligand approach has been employed to develop compounds that can inhibit cholinesterases while providing neuroprotective benefits against amyloid-beta toxicity . The unique structure of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran may enhance its effectiveness in these applications.

3. Antimicrobial Properties
The presence of sulfur and nitrogen atoms in the compound's structure suggests potential antimicrobial activity. Studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran could be explored further for its antibacterial properties .

Synthesis and Development

Synthesis Techniques
The synthesis of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran can be achieved through several methods:

  • Catalyst-Free Reactions: Recent advancements allow for the synthesis of complex heterocycles without the need for catalysts, resulting in higher yields and reduced environmental impact .
  • One-Pot Reactions: Utilizing one-pot synthesis techniques can streamline the production process, reducing time and resource consumption.

Case Studies
Several case studies have documented the synthesis and biological evaluation of similar benzofuran derivatives:

  • A study focusing on 2-arylbenzofuran derivatives assessed their activity against cholinesterases and cannabinoid receptors, revealing significant neuroprotective effects .
  • Another investigation into anthraquinone derivatives demonstrated their potential as anticancer agents through various mechanisms of action .

Mechanism of Action

The mechanism of action of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Data Limitations and Theoretical Insights

Critical Gaps in Evidence :

  • No experimental data (e.g., LC50, logP, stability) for the target compound or its analog are provided in the sources.
  • The product page for 4-{[(4-methoxybenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran lacks molecular formula, weight, or purity details .

Theoretical Predictions :

  • Bioactivity : The thiophene moiety may align the target compound with thiophene-based pesticides (e.g., buprofezin’s chitin synthesis inhibition ).
  • Synthetic Challenges : Introducing a thienylcarbonyl group may require specialized acylating agents, whereas methoxybenzoyl derivatives are more straightforward to synthesize.

Biological Activity

4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran is a complex organic compound belonging to the benzofuran family, which is recognized for its diverse biological and pharmacological activities. This compound has garnered attention in drug discovery due to its potential therapeutic effects, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran can be represented as follows:

  • IUPAC Name : [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] thiophene-2-carboxylate
  • CAS Number : 478047-99-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may exert its effects through mechanisms including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : By binding to specific receptors, it can activate or inhibit signaling pathways that control cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of benzofurans, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have demonstrated that related benzofuran derivatives possess cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 5 μM against K562 leukemia cells for a similar benzofuran derivative .
CompoundCell LineIC50 (μM)
Benzofuran Derivative AK5625
Benzofuran Derivative BHL600.1

Antimicrobial Activity

In addition to anticancer properties, 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran has shown promise in antimicrobial applications. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on this compound is limited.

Structure–Activity Relationship (SAR)

The biological activity of benzofuran derivatives is influenced by their structural features. Key findings include:

  • Functional Groups : The presence of electron-withdrawing groups can enhance the anticancer activity by improving binding interactions with target proteins.
  • Positioning of Substituents : The position of substituents on the benzofuran ring significantly affects biological activity. For example, modifications at the 3-position have been shown to enhance cytotoxic effects .

Case Studies

  • Benzofuran Derivative for Lung Cancer : A study involving a bromomethyl-substituted benzofuran demonstrated selective inhibition of cancerous cell replication in lung adenocarcinoma models, highlighting the potential for similar compounds like 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran .
  • Inhibition of HIF Pathway : Another derivative was designed to inhibit hypoxia-inducible factor (HIF) pathways in p53-independent cancers, showing significant antiproliferative activity against various cancer cell lines .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 4-{[(2-Thienylcarbonyl)oxy]imino}-6,7-dihydro-1-benzofuran, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves coupling reactions between thiophene-derived acyl chloride intermediates and benzofuran precursors. For example, NaH in THF is a common base for deprotonation and nucleophilic substitution steps . Optimization includes controlling temperature (e.g., 0°C for sensitive intermediates) and solvent polarity to minimize side reactions. GCMS and NMR (1H, 13C) are critical for purity validation, as even minor impurities (e.g., 2% isomers) can skew results .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Answer :

  • 1H-NMR : Signals in the δ 5.0–6.5 ppm range indicate aromatic protons on the benzofuran and thiophene moieties. Splitting patterns (e.g., doublets for vicinal coupling) confirm substitution positions .
  • IR : Peaks near 1705 cm⁻¹ (C=O stretch) and 1600–1650 cm⁻¹ (C=N imine stretch) are diagnostic .
  • 13C-NMR : Carbonyl carbons (C=O) appear at ~170 ppm, while imine carbons (C=N) resonate near 150 ppm .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Answer : Stability is influenced by temperature and light exposure. Store below -20°C in inert atmospheres (e.g., argon) to prevent oxidation of the imine group. Avoid prolonged exposure to moisture, as hydrolysis of the thienylcarbonyloxy moiety may occur .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict reactivity trends in derivatives of this compound?

  • Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., electrophilic imine nitrogen or nucleophilic benzofuran oxygen). Molecular Dynamics (MD) simulations model solvent interactions, predicting solubility and aggregation behavior. For example, the difluoromethyl group in related tetrahydrobenzofurans enhances electrophilicity at the 4-position .

Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., HRMS discrepancies)?

  • Answer :

  • HRMS Validation : Compare experimental and theoretical m/z values (e.g., for [M+H]⁺ ions). Discrepancies >2 ppm suggest isotopic interference or adduct formation .
  • Isotopic Labeling : Use 13C-labeled precursors to trace unexpected mass fragments.
  • Alternative Ionization Methods : Employ ESI instead of EI to reduce fragmentation .

Q. How can this compound serve as a precursor for bioactive analogs?

  • Answer : The imine and thiophene groups are modifiable for drug discovery:

  • Imine Reduction : Catalytic hydrogenation (Pd/C, H₂) yields secondary amines for probing receptor binding.
  • Thiophene Functionalization : Suzuki coupling introduces aryl groups to enhance π-π stacking interactions .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

  • Answer :

  • Ventilation : Use fume hoods due to potential vapor release during synthesis.
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • First Aid : Immediate rinsing with water for eye/skin contact; consult safety data sheets for antidotes .

Q. How to design kinetic studies for reactions involving this compound?

  • Answer :

  • Variable-Temperature NMR : Monitor reaction progress at 25°C, 40°C, and 60°C to calculate activation energy (Arrhenius plots).
  • Quenching Methods : Rapid cooling or acid quenching halts reactions for GCMS analysis .

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